

# Spectroscopic and Synthetic Profile of 3-Bromopyridin-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromopyridin-2-ol

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This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodologies for **3-Bromopyridin-2-ol** (CAS: 13466-43-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and visualizes the synthetic workflow. **3-Bromopyridin-2-ol** exists in a tautomeric equilibrium with its keto form, 3-bromo-2(1H)-pyridinone, with spectroscopic evidence suggesting the predominance of the keto tautomer in both solid and solution phases.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Bromopyridin-2-ol**, primarily in its 3-bromo-2(1H)-pyridinone tautomeric form.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	7.87	dd	7.3, 1.9
H-4	7.49	dd	6.4, 1.9
H-5	6.24	dd	7.3, 6.4

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 500 MHz

Table 2:  $^{13}\text{C}$  NMR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	161.9
C-6	143.9
C-4	134.4
C-5	115.7
C-3	107.7

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 125 MHz

## Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for 3-bromo-2(1H)-pyridinone[1]

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
3339	N-H stretch
3105, 2991, 2942	C-H stretch
1776, 1650	C=O stretch (carbonyl)
1610	C=C stretch
1464	C-N stretch / C-H bend

## Sample Preparation: Neat

The presence of a strong carbonyl (C=O) stretch in the IR spectrum provides strong evidence for the predominance of the 3-bromo-2(1H)-pyridinone tautomer.

## Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 3-bromo-2(1H)-pyridinone[1]

<b>Ion</b>	<b>Calculated m/z</b>	<b>Found m/z</b>
[M+Na] <sup>+</sup>	195.9369	195.9373

Ionization Technique: Electrospray Ionization (ESI)

## Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of **3-Bromopyridin-2-ol**.

## Synthesis of 3-Bromopyridin-2-ol

Two common methods for the synthesis of **3-Bromopyridin-2-ol** are detailed below.

### Method 1: From 2-Amino-3-bromopyridine[1]

- A solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) and sulfuric acid (35 mL, 0.66 mol) in water (175 mL) is prepared and cooled to 0°C.
- A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is added dropwise to the cooled solution.
- The reaction mixture is stirred for 1 hour at 0°C.
- The reaction is neutralized with a concentrated solution of sodium hydroxide to a pH of 7.
- The aqueous solution is extracted with chloroform (3 x 200 mL).

- The combined organic layers are washed with brine (200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a cream-colored solid.

#### Method 2: Direct Bromination of 2-Pyridone[1]

- A stirred suspension of 2-pyridone (19 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is prepared at room temperature.
- A solution of bromine (32 g, 200 mmol) in 200 mL of 1 M aqueous potassium bromide is added over 15 minutes.
- The mixture is stirred vigorously at room temperature overnight.
- The resulting crystalline precipitate is collected by filtration.
- The crude product is purified by recrystallization from acetonitrile.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- A sample of **3-Bromopyridin-2-ol** (approximately 5-10 mg) is dissolved in deuterated chloroform ( $\text{CDCl}_3$ , approximately 0.75 mL).
- The solution is transferred to a 5 mm NMR tube.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 500 MHz NMR spectrometer.
- Data is processed, and chemical shifts are referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

- A small amount of the solid **3-Bromopyridin-2-ol** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

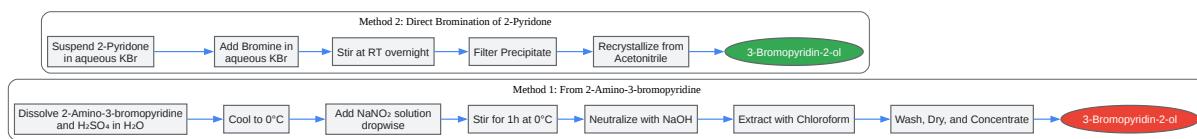
- Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin disk.

### Mass Spectrometry (MS)

- A dilute solution of **3-Bromopyridin-2-ol** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- The mass spectrum is acquired in positive ion mode to observe the  $[M+H]^+$  or  $[M+Na]^+$  ions.

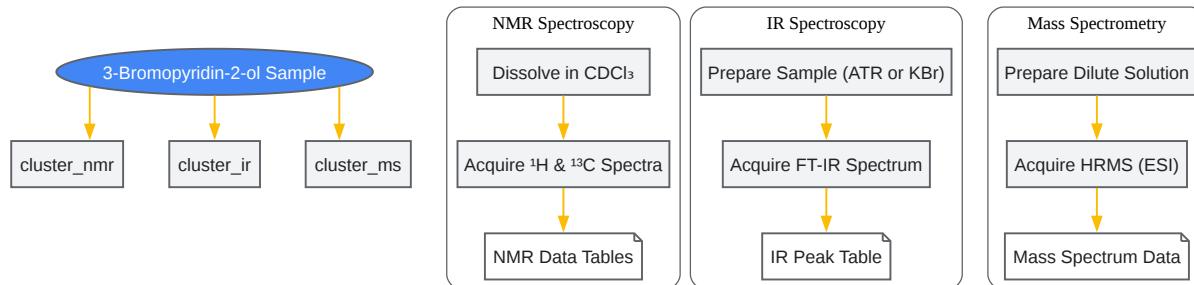
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **3-Bromopyridin-2-ol**.



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Caption: Synthetic workflows for **3-Bromopyridin-2-ol**.



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Caption: Workflow for spectroscopic analysis.

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## References

- 1. [echemi.com](http://echemi.com) [echemi.com]
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